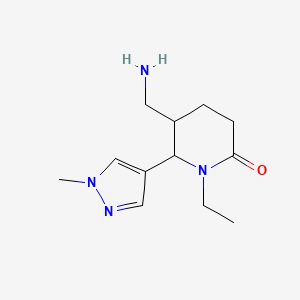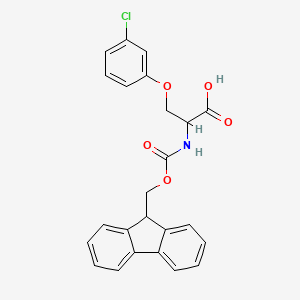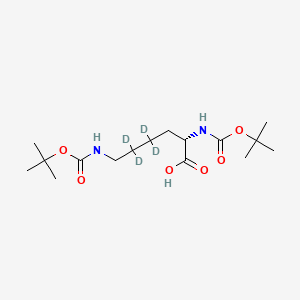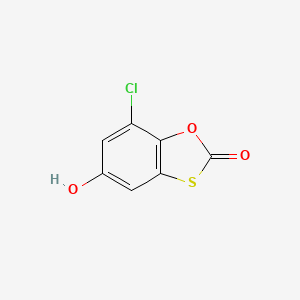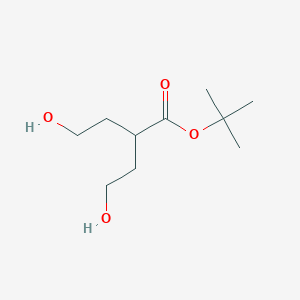
Tert-butyl 4-hydroxy-2-(2-hydroxyethyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Hidroxi-2-(2-hidroxietil)butanoato de terc-butilo es un compuesto orgánico caracterizado por la presencia de un grupo terc-butilo, un grupo hidroxilo y un grupo hidroxietilo unidos a una cadena principal de butanoato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-Hidroxi-2-(2-hidroxietil)butanoato de terc-butilo típicamente implica la esterificación del ácido 4-hidroxi-2-(2-hidroxietil)butanoico con alcohol terc-butílico. La reacción está catalizada por un catalizador ácido como el ácido sulfúrico o el ácido p-toluensulfónico. La reacción se lleva a cabo en condiciones de reflujo para asegurar una esterificación completa.
Métodos de producción industrial
En un entorno industrial, la producción de 4-Hidroxi-2-(2-hidroxietil)butanoato de terc-butilo puede implicar procesos de flujo continuo para aumentar la eficiencia y el rendimiento. El uso de catalizadores ácidos sólidos en un reactor de lecho empacado puede proporcionar un enfoque más sostenible y escalable para la síntesis de este compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-Hidroxi-2-(2-hidroxietil)butanoato de terc-butilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar las cetonas o aldehídos correspondientes.
Reducción: El grupo éster puede reducirse para formar el alcohol correspondiente.
Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Los nucleófilos como los alcóxidos o las aminas se pueden utilizar en reacciones de sustitución.
Productos principales
Oxidación: La oxidación de los grupos hidroxilo puede producir cetonas o aldehídos.
Reducción: La reducción del grupo éster puede producir el alcohol correspondiente.
Sustitución: Las reacciones de sustitución pueden resultar en la formación de éteres o aminas.
Aplicaciones Científicas De Investigación
El 4-Hidroxi-2-(2-hidroxietil)butanoato de terc-butilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: El compuesto se puede utilizar en el estudio de reacciones catalizadas por enzimas y vías metabólicas.
Industria: El compuesto se utiliza en la producción de polímeros, resinas y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 4-Hidroxi-2-(2-hidroxietil)butanoato de terc-butilo implica su interacción con objetivos moleculares y vías específicas. Los grupos hidroxilo e hidroxietilo pueden participar en enlaces de hidrógeno y otras interacciones con enzimas y receptores, influyendo en su actividad. El grupo terc-butilo puede proporcionar impedimento estérico, afectando la reactividad y la afinidad de unión del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
2-Terc-butil-4-metilfenol: Este compuesto comparte el grupo terc-butilo pero difiere en la presencia de un grupo metilo en lugar de un grupo hidroxietilo.
4-Terc-butil-2-hidroxibenzaldehído: Similar en tener un grupo terc-butilo y un grupo hidroxilo, pero con un grupo funcional aldehído.
Singularidad
El 4-Hidroxi-2-(2-hidroxietil)butanoato de terc-butilo es único debido a la combinación de sus grupos funcionales, que proporcionan un equilibrio de propiedades hidrofílicas e hidrofóbicas. Esto lo hace versátil para diversas aplicaciones, desde la síntesis orgánica hasta la producción industrial.
Propiedades
Número CAS |
1502047-31-5 |
|---|---|
Fórmula molecular |
C10H20O4 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
tert-butyl 4-hydroxy-2-(2-hydroxyethyl)butanoate |
InChI |
InChI=1S/C10H20O4/c1-10(2,3)14-9(13)8(4-6-11)5-7-12/h8,11-12H,4-7H2,1-3H3 |
Clave InChI |
YMBMRZOYRZLTPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)
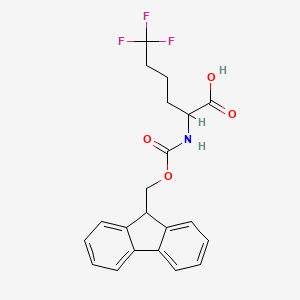
![[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12310962.png)

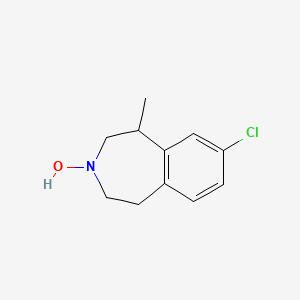
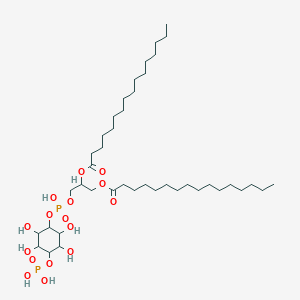
![rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis](/img/structure/B12310995.png)
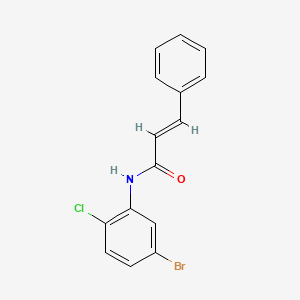
![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)
